molecular formula C22H17F2N2P B7838781 2-Phenyl-Iimidazol-1-yl-difluoromethyl-diphenylphosphine

2-Phenyl-Iimidazol-1-yl-difluoromethyl-diphenylphosphine

Cat. No.: B7838781
M. Wt: 378.4 g/mol
InChI Key: RHLPVHGGWSMEDC-UHFFFAOYSA-N
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Description

2-Phenyl-Iimidazol-1-yl-difluoromethyl-diphenylphosphine is a complex organic compound characterized by its unique structure, which includes an imidazole ring, a phenyl group, a difluoromethyl group, and a diphenylphosphine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-Iimidazol-1-yl-difluoromethyl-diphenylphosphine typically involves multiple steps, starting with the formation of the imidazole ring. One common approach is the reaction of phenylglyoxal with ammonia and formaldehyde to form 2-phenylimidazole, followed by further functionalization to introduce the difluoromethyl and diphenylphosphine groups.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-Iimidazol-1-yl-difluoromethyl-diphenylphosphine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.

  • Reduction reactions might involve hydrogen gas and a metal catalyst.

  • Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield phenyl-imidazole derivatives, while reduction could produce simpler imidazole compounds.

Scientific Research Applications

2-Phenyl-Iimidazol-1-yl-difluoromethyl-diphenylphosphine has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may have biological activity and can be studied for potential therapeutic uses.

  • Medicine: It could be investigated for its pharmacological properties and potential as a drug candidate.

  • Industry: The compound's unique properties may make it useful in various industrial applications, such as materials science and catalysis.

Mechanism of Action

The mechanism by which 2-Phenyl-Iimidazol-1-yl-difluoromethyl-diphenylphosphine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Phenyl-1H-imidazole: Similar structure but lacks the difluoromethyl and diphenylphosphine groups.

  • Diphenylphosphine derivatives: Compounds with similar phosphine groups but different heterocyclic structures.

  • Imidazole-based compounds: Other imidazole derivatives with different substituents.

Uniqueness: 2-Phenyl-Iimidazol-1-yl-difluoromethyl-diphenylphosphine is unique due to its combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[difluoro-(2-phenylimidazol-1-yl)methyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N2P/c23-22(24,26-17-16-25-21(26)18-10-4-1-5-11-18)27(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLPVHGGWSMEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2C(F)(F)P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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